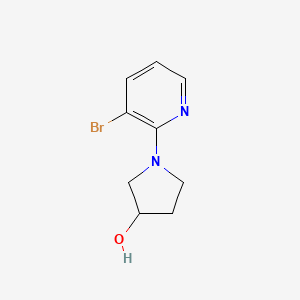
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol
Descripción
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol is an organic compound with the molecular formula C9H11BrN2O It features a bromopyridine moiety attached to a pyrrolidin-3-ol structure
Propiedades
Número CAS |
1289009-46-6 |
|---|---|
Fórmula molecular |
C9H11BrN2O |
Peso molecular |
243.1 g/mol |
Nombre IUPAC |
1-(3-bromopyridin-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12/h1-2,4,7,13H,3,5-6H2 |
Clave InChI |
ZKGVRYQDZBXSEB-UHFFFAOYSA-N |
SMILES |
C1CN(CC1O)C2=C(C=CC=N2)Br |
SMILES canónico |
C1CN(CC1O)C2=C(C=CC=N2)Br |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the bromination of 2-pyridylpyrrolidin-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF (Dimethylformamide).
Oxidation: PCC in dichloromethane or KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether or THF (Tetrahydrofuran).
Major Products:
Substitution: Formation of 1-(3-aminopyridin-2-yl)pyrrolidin-3-ol or 1-(3-thiocyanatopyridin-2-yl)pyrrolidin-3-ol.
Oxidation: Formation of 1-(3-bromopyridin-2-yl)pyrrolidin-3-one.
Reduction: Formation of 1-(2-pyridyl)pyrrolidin-3-ol.
Aplicaciones Científicas De Investigación
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to biological macromolecules, while the pyrrolidin-3-ol structure can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
- 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol
- 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-ol
- 1-(3-Iodopyridin-2-yl)pyrrolidin-3-ol
Comparison: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


